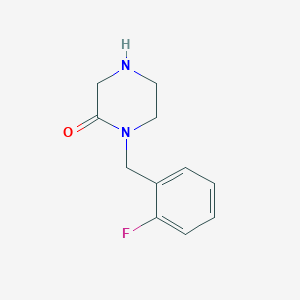
5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The amine group (-NH2) is attached to the 2-position of the oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran and oxadiazole rings, as well as the amine group. The tetrahydrofuran ring is a type of ether and is relatively stable. The oxadiazole ring is a heterocycle containing both oxygen and nitrogen, which can participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrahydrofuran and oxadiazole rings, as well as the amine group. The ether group in the tetrahydrofuran ring is relatively unreactive, while the oxadiazole ring and the amine group can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and amine groups could affect its solubility in various solvents .Scientific Research Applications
Synthesis and Material Characterization
- Energetic Material Precursor : The compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, closely related to 5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-amine, has been synthesized and characterized, showing potential as an energetic material precursor. The orthorhombic crystal structure and the presence of intermolecular hydrogen bonds and strong π-interaction were identified through NMR, IR, DSC, and X-ray crystallography (Ying-Jie Zhu et al., 2021).
Antimicrobial and Antioxidant Activities
- Antimicrobial Properties : A series of derivatives of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine, which shares a similar structure with the compound , were synthesized and evaluated for their antimicrobial and antioxidant activities. Among these compounds, specific derivatives exhibited promising antibacterial and antifungal activities (A. R. Saundane et al., 2013).
Anticancer Evaluation
- Anticancer Potential : Derivatives of 1,3,4-oxadiazoles have been studied for their in vitro anticancer activity. The research highlights the potential of these compounds in exhibiting significant cytotoxicity against various cancer cell lines, underscoring the relevance of this class of compounds in cancer research (N. Y. Megally Abdo & M. Kamel, 2015).
Antibacterial Activities
- Antibacterial Effectiveness : 1,3,4-Oxadiazole derivatives, similar to 5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-amine, have been synthesized and their antibacterial activities evaluated. These compounds have demonstrated effectiveness in this area, which could be relevant for future antibacterial drug development (Xin-Ping Hui et al., 2002).
Synthesis and Structural Analysis
- Structural Analysis : The synthesis and crystal structure of N-Substituted-5-aryl-1,3,4-oxadiazole-2-amine were investigated, providing insight into the structural characteristics of such compounds. This research is crucial for understanding the properties and potential applications of these compounds (Xi Li-min, 2010).
Biological Evaluation
- Biological Activities : Novel carbazole derivatives containing the 1,3,4-oxadiazole moiety were synthesized and evaluated for various biological activities. These studies demonstrate the potential of such compounds in therapeutic applications, particularly in antimicrobial and anticancer treatments (D. Sharma et al., 2014).
Mechanism of Action
properties
IUPAC Name |
5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIYQJYIQHIAKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602681 |
Source


|
| Record name | 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502133-68-8 |
Source


|
| Record name | 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

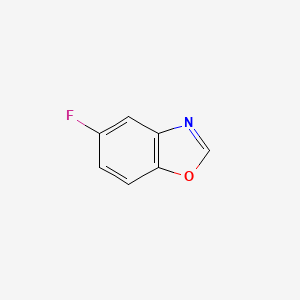

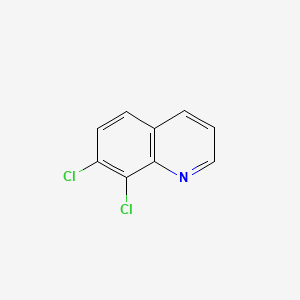
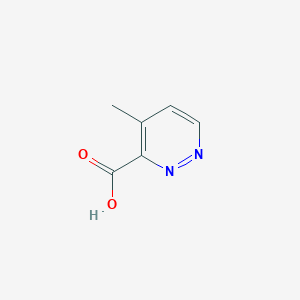

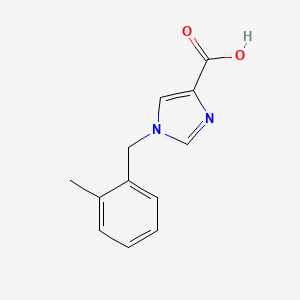
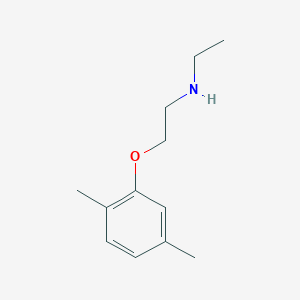
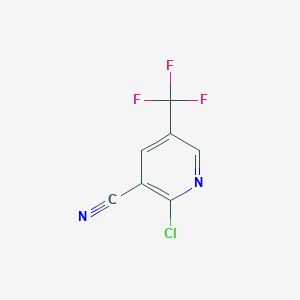
![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)
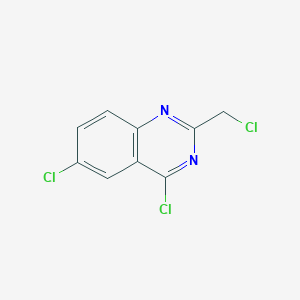
![Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B1357666.png)
